(R)-Pyrrolidine-3-carboxamide
Overview
Description
(R)-Pyrrolidine-3-carboxamide, also known as (R)-Pyrrolidine-3-carboxylic acid amide and this compound hydrochloride, is a chiral amide derived from pyrrolidine. It is a versatile molecular building block used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also a useful starting material for the synthesis of other amides, esters, and amines. In addition, this compound has been studied for its potential use in various scientific research applications, such as its ability to act as an enzyme inhibitor, a neurotransmitter modulator, and a potential therapeutic agent.
Scientific Research Applications
Asymmetric Synthesis in Medicinal Chemistry
- An efficient asymmetric synthesis of the MDM2 antagonist RG7388, which is a highly functionalized chiral pyrrolidine carboxamide, is achieved using a Cu(II)-catalyzed asymmetric [3 + 2] cycloaddition. This method demonstrates the compound's potential in medicinal chemistry, particularly in cancer treatment (Shu et al., 2016).
Neuropharmacology
- Derivatives of (R)-Pyrrolidine-3-carboxamide have been identified as selective noradrenaline reuptake inhibitors, indicating potential applications in the treatment of neurological disorders and mental health conditions (Fish et al., 2008).
Biotransformations in Organic Synthesis
- The biocatalytic desymmetrization and kinetic resolution of racemic and meso pyrrolidine-2,5-dicarboxamides show applications in organic synthesis. This method provides an efficient route to enantiomerically pure carboxylic acids, useful in the synthesis of drug-like compounds (Chen et al., 2012).
Catalysis in Chemical Reactions
- L-Pyrrolidine-2-carboxamide derivatives exhibit varied catalysis in asymmetric chemical reactions, demonstrating their potential in the field of catalysis and chemical synthesis (Qing-ha, 2014).
Antitubercular Activity
- Pyrrolidine carboxamides have been studied for their antitubercular activities. They have been recognized as potent inhibitors in the treatment of tuberculosis, showcasing the compound's therapeutic potential (Sonia & Ravi, 2012).
Quantitative Structure-Activity Relationship (QSAR) Modelling
- QSAR modelling of novel carboxamide series as anti-tubercular agents highlights the potential of this compound derivatives in drug discovery and development (Abdullahi et al., 2020).
Asymmetric Acylation
- The compound has been used as a chiral auxiliary in asymmetric acylation, indicating its utility in stereoselective synthesis, which is vital in producing chiral drugs (Ito et al., 1984).
properties
IUPAC Name |
(3R)-pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXABCGSFAKPN-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651174 | |
Record name | (3R)-Pyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
848488-76-6 | |
Record name | (3R)-3-Pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848488-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-Pyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.